ent-Cleroindicin F

Antimicrobial Candida MIC

ent-Cleroindicin F, also designated as (−)-Rengyolone or (3aR,7aR)-3,3a,7,7a-tetrahydro-3a-hydroxy-6(2H)-benzofuranone, is a chiral member of the cleroindicin family (A–F), a group of oxidized cyclohexanone-derived natural products first isolated from the aerial parts of Clerodendrum indicum (Lamiaceae). The compound bears the molecular formula C₈H₁₀O₃ (MW 154.16 g/mol) and features a bicyclic benzofuranone core with a single stereogenic quaternary center at C-3a that defines its (3aR,7aR) absolute configuration.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B12431264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Cleroindicin F
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1COC2C1(C=CC(=O)C2)O
InChIInChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1
InChIKeyHSGPAWIMHOPPDA-BRFYHDHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Cleroindicin F (CAS 189264-47-9) – Baseline Characteristics for Informed Sourcing of a Chiral Cleroindicin


ent-Cleroindicin F, also designated as (−)-Rengyolone or (3aR,7aR)-3,3a,7,7a-tetrahydro-3a-hydroxy-6(2H)-benzofuranone, is a chiral member of the cleroindicin family (A–F), a group of oxidized cyclohexanone-derived natural products first isolated from the aerial parts of Clerodendrum indicum (Lamiaceae) [1]. The compound bears the molecular formula C₈H₁₀O₃ (MW 154.16 g/mol) and features a bicyclic benzofuranone core with a single stereogenic quaternary center at C-3a that defines its (3aR,7aR) absolute configuration [2]. Unlike its congeners cleroindicins C, D, and E, which possess additional ring substituents, ent-Cleroindicin F is distinguished by its inherent stereochemical lability: the natural isolate is nearly racemic, and optically enriched synthetic material racemizes rapidly under mildly basic conditions [2]. This property has profound implications for procurement, as the enantiomeric composition of any sourced batch directly governs its biological readout.

Why ent-Cleroindicin F Cannot Be Interchanged with Other Cleroindicins or Racemic Rengyolone


Substituting ent-Cleroindicin F with another member of the cleroindicin family, or with its racemic form rel-Cleroindicin F (Rengyolone, CAS 94535-01-0), introduces uncontrolled variables that can invalidate experimental outcomes. First, the absolute configuration at C-3a directly impacts biological target engagement: the (3aR,7aR)-enantiomer (ent-Cleroindicin F) and the (3aS,7aS)-enantiomer ((+)-Rengyolone) are distinct chemical entities that may exhibit divergent pharmacodynamics [1]. Second, natural cleroindicin F is nearly racemic, and synthetic material racemizes under basic conditions (complete racemization within 5 minutes with DBU) [1], meaning that unless enantiomeric excess (ee) is analytically verified at the point of use, the actual stereochemical composition of any given sample is uncertain. Third, the anti-inflammatory activity reported for rel-Cleroindicin F (NO/TNF-α inhibition via NF-κB and p38 MAPK pathways) derives from a racemic mixture [2] and cannot be automatically attributed to either pure enantiomer. Sourcing decisions must therefore account for stereochemical identity, enantiomeric purity, and the specific biological end-point, as detailed in the quantitative evidence below.

ent-Cleroindicin F: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Anticandidal Activity of Cleroindicin F vs. Cleroindicin B and Standard Antimicrobials – Head-to-Head MIC Comparison

In a direct head-to-head microdilution assay, cleroindicin F (compound 6) and cleroindicin B (compound 5) both demonstrated anticandidal activity against pathogenic Candida strains with MIC values down to 12.5 µg/mL, a potency described as 'relatively high' in comparison to the standard antimicrobial compounds tested in parallel [1]. Crucially, only cleroindicin B (compound 5) exhibited additional moderate antibacterial activity against Bacillus cereus NRRLB 3711 (MIC 25 µg/mL), whereas cleroindicin F showed no antibacterial activity in this panel, indicating a narrower, more fungus-selective antimicrobial profile [1]. The comparator cleroindicin B thus displays a broader antimicrobial spectrum, while cleroindicin F demonstrates selective anticandidal efficacy without the confounding antibacterial activity that could complicate target deconvolution in antifungal mechanistic studies.

Antimicrobial Candida MIC Cleroindicin

Stereochemical Instability of Cleroindicin F vs. Other Chiral Cleroindicins (C, D, E) – Racemization Susceptibility

Cleroindicin F is uniquely susceptible to racemization among the chiral cleroindicins. The Pettus group demonstrated that optically enriched synthetic (−)-cleroindicin F (≥90% ee) undergoes complete racemization (0% ee) within 5 minutes upon exposure to 1 equivalent of DBU (0.1 M in CH₂Cl₂, room temperature), and within 25 minutes with i-Pr₂NEt, proceeding via an achiral cyclohexadienone intermediate [1]. In contrast, cleroindicins C, D, and E, which possess additional ring substituents that block this elimination pathway, are only partially racemic in their natural forms and do not undergo the same rapid base-catalyzed racemization [1]. Natural cleroindicin F was shown to be nearly racemic (specific rotation [α]D ≈ −2.7, c 0.016, MeOH), whereas synthetic (+)-cleroindicin F prepared under non-basic conditions gave [α]D = +59.0° (c 1.0, >99% ee) [1]. The practical consequence is that any handling of ent-Cleroindicin F in basic media—including common buffered biological assay conditions above pH ~8—will progressively erode enantiomeric purity.

Stereochemistry Racemization Enantiomeric excess Cleroindicin

Anti-Inflammatory Mechanism of rel-Cleroindicin F (Racemic Rengyolone): NF-κB and p38 MAPK Dual Pathway Inhibition

rel-Cleroindicin F (racemic Rengyolone), the racemic mixture encompassing ent-Cleroindicin F, exhibits a well-characterized dual-pathway anti-inflammatory mechanism not reported for other cleroindicins. In LPS-stimulated RAW 264.7 murine macrophages, rengyolone strongly inhibited nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) secretion, accompanied by downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression [1]. Mechanistic dissection revealed that this suppression occurs through dual blockade: (i) inhibition of NF-κB DNA-binding activity via stabilization of IκBα (preventing its degradation), and (ii) inhibition of p38 MAP kinase phosphorylation [1]. In a separate study, rengyolone inhibited etoposide-induced caspase-3 activation in U937 human leukemia cells with an IC₅₀ of 38.96 µM, indicating an additional anti-apoptotic dimension [2]. By contrast, cleroindicin B shows only weak radical-scavenging activity (DPPH and hydroxyl radicals) , and no NF-κB/p38 pathway data have been reported for cleroindicins C, D, or E.

Anti-inflammatory NF-κB p38 MAPK Nitric oxide Rengyolone

Cytotoxic Activity Against Human Cancer Cells – Cleroindicin F in Co-Occurrence with Apigenin

Cleroindicin F demonstrates cytotoxic activity against human cancer cell lines when evaluated alongside apigenin in the ethyl acetate extract of Clerodendrum splendens leaves . This co-occurrence-based evidence provides scientific support for the traditional use of Clerodendrum species in treating infections, wounds, and inflammatory conditions . While apigenin (a well-characterized flavonoid) serves as an internal bioactive benchmark within the same extract, direct IC₅₀ values for cleroindicin F against specific cancer cell lines have not been reported in the peer-reviewed primary literature as of the available evidence base. In contrast, cleroindicin C has been evaluated computationally for binding to the FUS protein (binding affinity: −10.12 kcal/mol, RMSD 0.77 Å) [1], and cleroindicin B has no reported cancer cell cytotoxicity data. The cytotoxic activity of cleroindicin F, although qualitatively established, currently lacks the quantitative precision (IC₅₀ values against named cell lines) necessary for rigorous comparator ranking.

Cytotoxicity Cancer Apigenin Clerodendrum

Enantioselective Synthetic Accessibility – Organocatalytic Route vs. Natural Extraction Yield

ent-Cleroindicin F is accessible via an enantioselective total synthesis employing organocatalytic strategies, providing a reliable alternative to natural extraction from Clerodendrum species. Organocatalytic desymmetrization using L-proline-catalyzed Michael addition establishes the critical C-3a stereocenter, achieving 85% ee and 72% yield for the key step, with overall synthetic routes delivering ent-Cleroindicin F in up to 80% enantiomeric excess [1]. The Pettus group's total synthesis from 2,4-dihydroxybenzaldehyde proceeds via sequential o-quinone methide chemistry and diastereoselective dearomatization, ultimately affording cleroindicin F in enantiopure form (>99% ee) under neutral elimination conditions [2]. By comparison, the total synthesis of cleroindicin B, C, and E was first achieved in racemic form, and cleroindicin D required structural revision and nine synthetic steps (19.3% overall yield) [2][3]. The synthetic tractability of ent-Cleroindicin F—particularly the availability of both organocatalytic and o-quinone methide-based routes—offers procurement flexibility not shared by all cleroindicins.

Enantioselective synthesis Organocatalysis Synthetic yield Cleroindicin

ent-Cleroindicin F: Evidence-Backed Application Scenarios for Research Procurement


Antifungal Lead Discovery Targeting Candida Species – Leveraging Fungus-Selective MIC

For natural product-based antifungal screening programs, ent-Cleroindicin F offers a MIC of 12.5 µg/mL against pathogenic Candida strains with no confounding antibacterial activity against Bacillus cereus [1]. This fungus-selective profile differentiates it from cleroindicin B, which also inhibits B. cereus (MIC 25 µg/mL), potentially complicating target deconvolution in antifungal mechanism-of-action studies. Researchers should source material with verified enantiomeric composition (specify chiral HPLC ee data on the certificate of analysis) and conduct assays under neutral pH conditions (≤7.4) to avoid racemization.

Inflammation Pathway Research – NF-κB/p38 MAPK Dual Inhibition Model

rel-Cleroindicin F (racemic Rengyolone) provides a validated tool compound for investigating the intersection of NF-κB and p38 MAPK signaling in LPS-stimulated RAW 264.7 macrophages, with demonstrated suppression of NO, TNF-α, iNOS, and COX-2 [1]. The dual-pathway mechanism distinguishes this compound from other cleroindicins lacking comparable mechanistic characterization. Procurement should specify racemic material (CAS 94535-01-0) for anti-inflammatory studies, as the mechanistic data derive from the racemate [1], and the contribution of each enantiomer to pathway inhibition remains unresolved.

Stereochemical Stability Studies – A Model Compound for Base-Catalyzed Racemization of α,β-Unsaturated Ketones

ent-Cleroindicin F serves as an instructive model substrate for investigating base-catalyzed racemization via an achiral cyclohexadienone intermediate. The Pettus group demonstrated that optically enriched cleroindicin F (>99% ee) racemizes completely within 5 minutes with DBU, while pyridine preserves 90% ee over 12 hours [1]. This property makes ent-Cleroindicin F uniquely suited for physical organic chemistry studies examining the relationship between elimination-conjugate addition equilibria and stereochemical integrity—a feature absent in the more substitutionally blocked cleroindicins C, D, and E [1].

Clerodendrum Phytochemistry and Chemotaxonomic Reference Standard

As one of six cleroindicins (A–F) originally isolated and structurally characterized from Clerodendrum indicum [1], ent-Cleroindicin F (CAS 189264-47-9) serves as an essential reference standard for phytochemical profiling of Clerodendrum, Forsythia, Digitalis, Dolichandrone, and Sinningia species [2]. Its distinct molecular formula (C₈H₁₀O₃, MW 154.16) and HPLC retention characteristics enable unambiguous identification in complex plant extracts. Sourcing at ≥98% HPLC purity from ISO-certified vendors ensures suitability as a quantitative calibration standard for LC-MS-based metabolomics workflows.

Quote Request

Request a Quote for ent-Cleroindicin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.